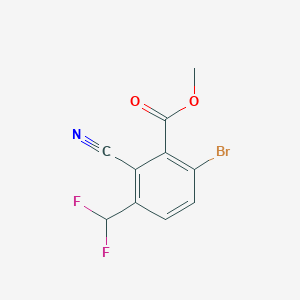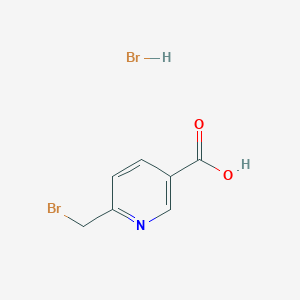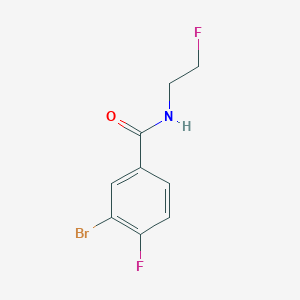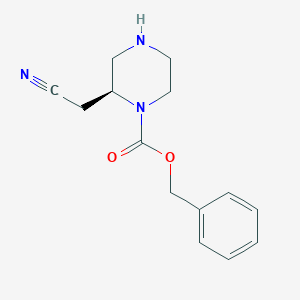
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate
Descripción general
Descripción
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, also known as BPC, is an important organic compound used in a variety of scientific and industrial applications. BPC is a versatile compound that has been used in the synthesis of a wide range of compounds, including drugs and pharmaceuticals. BPC is also used in the production of polymers, plastics, and other materials. BPC is a white, crystalline solid with a melting point of 105ºC and a boiling point of 212ºC.
Aplicaciones Científicas De Investigación
Antidepressants and Antipsychotics
The piperazine nucleus, a core component of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, is frequently found in biologically active compounds, particularly in the realm of antidepressants and antipsychotics . The unique structure of piperazine derivatives allows them to interact with various neurotransmitter receptors, which can be beneficial for treating mental health disorders.
Antihistamines and Antifungals
Piperazine derivatives are also utilized in the development of antihistamines and antifungals . The substitution in the nitrogen atom of the piperazine ring can lead to compounds with significant potential in treating allergic reactions and fungal infections.
Antibiotics
The structural versatility of piperazine compounds extends to the creation of antibiotics , such as ciprofloxacin . The ability to bind with bacterial enzymes and disrupt their function makes these derivatives valuable in combating bacterial infections.
Anticancer Properties
Research has indicated that piperazine rings can exhibit anticancer properties . The mechanism often involves the interference with cell division or the inhibition of certain pathways essential for cancer cell survival.
Antimicrobial and Antioxidant Properties
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate may have applications in developing treatments with antimicrobial and antioxidant properties . These could play a role in preventing the spread of infections and in protecting cells from oxidative stress.
Catalysis and Metal Organic Frameworks (MOFs)
In the field of chemistry, piperazine-based compounds are known for their role in catalysis and the formation of metal-organic frameworks (MOFs) . Their ability to act as ligands and bind to metal ions makes them suitable for various catalytic processes and for constructing MOFs with specific functionalities.
Synthesis of Novel Compounds
The nucleophilic substitution reaction of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate with various acyl chlorides can lead to the synthesis of novel compounds . These new derivatives could potentially have diverse pharmacological activities.
Pharmacological Evaluation
Lastly, the pharmacological evaluation of piperazine derivatives, including Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, is crucial for determining their efficacy and safety in medical applications . This involves a series of tests and trials to assess their therapeutic potential.
Propiedades
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMFYCQRQLYMF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148926 | |
| Record name | 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | |
CAS RN |
2158302-01-1 | |
| Record name | 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2158302-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



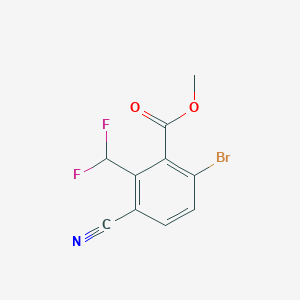

![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
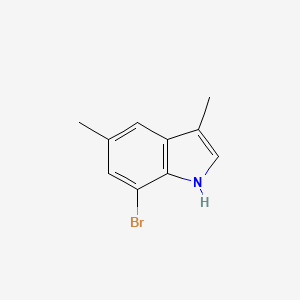
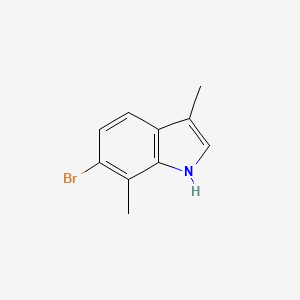
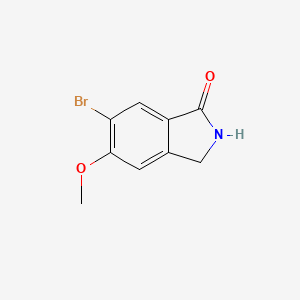

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)


